molecular formula C5H7NO2 B108470 3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS No. 2906-39-0

3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No. B108470
CAS RN: 2906-39-0
M. Wt: 113.11 g/mol
InChI Key: DWAKNKKXGALPNW-UHFFFAOYSA-N
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Description

3,4-Dihydropyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 3,4-dihydropyrrole-2-carboxylic acid includes a carboxylic acid functional group attached to the second carbon of the dihydropyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those similar to 3,4-dihydropyrrole-2-carboxylic acid, has been explored in various studies. For instance, a one-step synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, which involves the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions . Additionally, a green synthesis approach for 3,4-dihydropyrimidin-2-(1H)-ones using silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as a catalyst has been developed, highlighting the use of environmentally benign methods . Moreover, a continuous flow synthesis method for pyrrole-3-carboxylic acid derivatives has been described, which utilizes in situ hydrolysis of tert-butyl esters .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and diverse. For example, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been achieved, and their optical properties have been studied, indicating strong blue fluorescence and high quantum yields of fluorescence . The molecular structure of chiral C-2-substituted 4-thiazolidincarboxylic acids and their transformation into 3,4-dihydro-1H-pyrrolo[1,2-c]thiazoles has also been characterized through spectroscopic methods and X-ray crystallography .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, resulting in the formation of different products depending on the reaction conditions . The three-component condensation reactions have been utilized to synthesize 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating substituents can significantly affect the compound's photophysical properties, as seen in the synthesis of multiply substituted heteropentalenes . The biological activity of pyrrole derivatives, such as their affinity for the glycine-binding site of the NMDA receptor complex, can also be modulated by the nature of substituents on the pyrrole ring .

Scientific Research Applications

Synthesis and Chemistry

3,4-Dihydro-2H-pyrrole-2-carboxylic acid derivatives are synthesized through reactions between 2H-azirines and enamines. This process results in moderate to high yields of the title compounds. This synthesis has been used to explore the molecular structures of related compounds, like ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, contributing to the understanding of their chemical properties and potential applications (Law et al., 1984).

Novel Compounds Synthesis

In a study by Ryabukhin et al. (2012), a procedure for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones was developed. This method allowed the creation of over 3000 pyrrolones, demonstrating the versatility and potential for generating a vast array of novel compounds using 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a starting point (Ryabukhin et al., 2012).

Development of Functionalized Esters

Meninno et al. (2021) described a novel three-step approach to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This method highlights the ability to create structurally complex and diverse derivatives, enhancing the applicability of 3,4-dihydro-2H-pyrrole-2-carboxylic acid in various fields of chemistry (Meninno et al., 2021).

Crystal Structure Analysis

Research on 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives also extends to understanding their crystal structures. For instance, Prayzner et al. (1996) focused on the crystalline structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, providing insights into its molecular interactions and physical properties (Prayzner et al., 1996).

Molecular Recognition and Interaction Studies

The compound's derivatives have been studied for their potential in molecular recognition and interaction. Verdejo et al. (2009) explored the use of calix[4]pyrrole receptors, incorporating carboxylic acids derived from 3,4-dihydro-2H-pyrrole-2-carboxylic acid, to bind aromatic N-oxides in water. This research sheds light on the potential applications in sensor technology and molecular recognition systems (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).

Future Directions

3,4-dihydroxyketons are being used as excellent platform chemicals for the production of N-substituted pyrrole-2-carboxylic- and pyrrole-2,5-dicarboxylic acids . They can be prepared from glucose through the intermediate d-glucarate and converted into pyrrolic acid derivatives under mild conditions in water .

Relevant Papers There are several papers that have been published on the topic of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. One paper discusses a one-pot three-step four-reaction approach to access 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters . Another paper reports on the synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation and cyclization of nitro ketones .

properties

IUPAC Name

3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKNKKXGALPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863056
Record name 1-Pyrroline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyrrole-2-carboxylic acid

CAS RN

2906-39-0
Record name 1-Pyrroline-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2906-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-1-Pyrroline-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrroline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PYRROLINE-5-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52TNU46DHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
34
Citations
S Meninno, M Carratu, J Overgaard… - … –A European Journal, 2021 - Wiley Online Library
A novel three‐step four‐transformation approach to highly functionalized 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid esters, starting from commercially available …
W Ou, T Uno, HP Chiu, J GrŘnewald… - Proceedings of the …, 2011 - National Acad Sciences
Pyrroline-carboxy-lysine (Pcl) is a demethylated form of pyrrolysine that is generated by the pyrrolysine biosynthetic enzymes when the growth media is supplemented with D-ornithine. …
Number of citations: 68 www.pnas.org
J Oloro, AA Ganafa, OO P'okello, JM Mucunu… - 2023 - library.must.ac.ug
Acute toxicity testing plays a pivotal role in the initial safety assessment of products. It examines the effects of a single or multiple doses of a product administered to animals or taken by …
Number of citations: 3 www.library.must.ac.ug
CH Lu, FW Ye, YM Shen - Chin J Nat Med, 2015 - cjnmcpu.com
Three new compounds, namely siderochelins D (2), E (3), and F (4), together with one known siderochelin A (1), were isolated from Amycolatopsis sp. LZ149 and elucidated by …
Number of citations: 6 www.cjnmcpu.com
LU Chun-Hua, YE Fang-Wen, S Yue-Mao - Chinese Journal of Natural …, 2015 - Elsevier
Three new compounds, namely siderochelins D (2), E (3), and F (4), together with one known siderochelin A (1), were isolated from Amycolatopsis sp. LZ149 and elucidated by …
Number of citations: 4 www.sciencedirect.com
R Bijoy, P Agarwala, L Roy… - Organic Process Research …, 2021 - ACS Publications
Solvents are crucial platforms in organic synthesis. Thereby, the choice of a solvent is critical in order to develop sustainable eco-friendly synthetic methodologies. Hence, the present …
Number of citations: 10 pubs.acs.org
H Nick, P Acklin, R Lattmann… - Current medicinal …, 2003 - ingentaconnect.com
Successful treatment of ß-thalassemia requires two key elements: blood transfusion and iron chelation. Regular blood transfusions considerably expand the lifespan of patients, however…
Number of citations: 215 www.ingentaconnect.com
N Halland, RG Hazell… - The Journal of Organic …, 2002 - ACS Publications
A new catalytic enantioselective conjugate addition of nitroalkanes to acyclic α,β-unsaturated enones catalyzed by novel organic catalysts has been developed. A series of chiral …
Number of citations: 336 pubs.acs.org
S Pichlmair, K Mereiter, U Jordis - Tetrahedron letters, 2004 - Elsevier
An eight-step synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane from commercially available pyroglutamic acid was developed. The target compound can be used as …
Number of citations: 11 www.sciencedirect.com
SA Oyeyinka, S Gbashi, BA Onarinde… - Journal of Food …, 2022 - Wiley Online Library
This study assessed the metabolite profile of raw and cooked pasta from whole wheat grain enriched with Bambara groundnut using gas chromatography high‐resolution time‐of‐flight …
Number of citations: 1 ifst.onlinelibrary.wiley.com

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